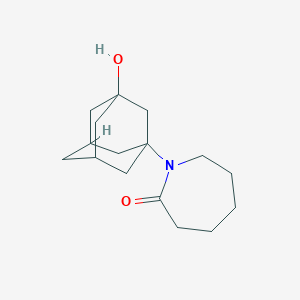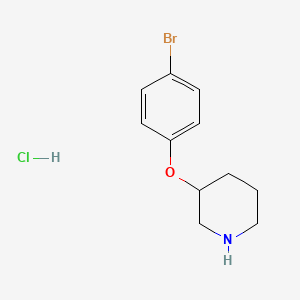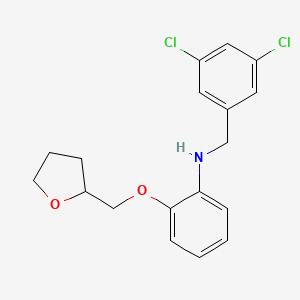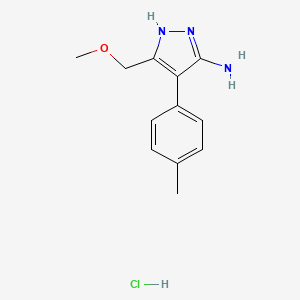
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole, also known as BPPDO, is a heterocyclic compound belonging to the class of 1,3,4-oxadiazole derivatives. It is a widely studied compound due to its interesting chemical and biological properties. BPPDO has been widely used in various scientific research applications such as in the synthesis of new compounds, as a catalyst in organic synthesis, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Characterization
The research interest in 2-(4-Bromophenyl)-5-(prop-1-EN-2-YL)-1,3,4-oxadiazole and its derivatives is primarily due to their pharmacological activities. A notable study involves the synthesis of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating the versatility of the core 1,3,4-oxadiazole structure in producing compounds with significant antimicrobial activities (Gul et al., 2017). These compounds have been evaluated for their antimicrobial efficacy, showing potential as leads for further biological screening.
Another important facet of research is the development of novel compounds for organic optoelectronic devices. The synthesis of new oxadiazole derivatives with promising electron transport materials highlights the compound's utility beyond pharmacology. These materials, such as 2,5-bis-(4-biphenyl)-yl-1,3,4-oxadiazole, have been characterized for their thermal stability and low orbital levels, making them suitable for electron-transporting or hole-blocking materials in optoelectronic applications (Liu, Zhao, & Huang, 2007).
Biological Activities
The synthesis and characterization of derivatives also extend to their biological activities. For instance, anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized, characterized, and assessed for their insecticidal activities. These compounds showed promising larvicidal activities against Plutella xylostella, revealing the potential of 1,3,4-oxadiazole derivatives in agricultural pest management (Li et al., 2013).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5-prop-1-en-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUBWQRLLKKXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674441 | |
| Record name | 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033201-91-0 | |
| Record name | 2-(4-Bromophenyl)-5-(prop-1-en-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)
![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)


![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)






![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)